3-(1-Ethoxy-2-methyl-1-oxo-2-propyl)phenylboronic Acid Pinacol Ester
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Overview
Description
3-(1-Ethoxy-2-methyl-1-oxo-2-propyl)phenylboronic Acid Pinacol Ester is a boronic ester compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(1-Ethoxy-2-methyl-1-oxo-2-propyl)phenylboronic Acid Pinacol Ester typically involves the reaction of the corresponding boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under mild conditions to prevent decomposition of the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethoxy-2-methyl-1-oxo-2-propyl)phenylboronic Acid Pinacol Ester undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions include various substituted phenylboronic acids, alcohols, and other functionalized organic compounds .
Scientific Research Applications
3-(1-Ethoxy-2-methyl-1-oxo-2-propyl)phenylboronic Acid Pinacol Ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Ethoxy-2-methyl-1-oxo-2-propyl)phenylboronic Acid Pinacol Ester involves its ability to form stable complexes with various organic and inorganic molecules. This property is exploited in Suzuki–Miyaura coupling reactions, where the ester acts as a nucleophile, transferring its organic group to a palladium catalyst, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the ethoxy and methyl groups.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Another boronic ester used in similar reactions.
Uniqueness
3-(1-Ethoxy-2-methyl-1-oxo-2-propyl)phenylboronic Acid Pinacol Ester is unique due to its specific substituents, which enhance its reactivity and stability compared to other boronic esters. These properties make it particularly valuable in complex organic synthesis .
Properties
CAS No. |
887254-78-6 |
---|---|
Molecular Formula |
C18H27BO4 |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
ethyl 2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate |
InChI |
InChI=1S/C18H27BO4/c1-8-21-15(20)16(2,3)13-10-9-11-14(12-13)19-22-17(4,5)18(6,7)23-19/h9-12H,8H2,1-7H3 |
InChI Key |
TVNUJJLSKFGLOI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)C(=O)OCC |
Origin of Product |
United States |
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